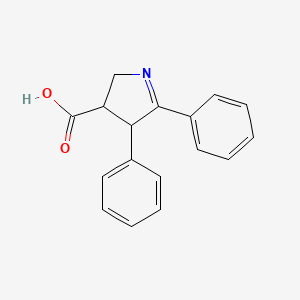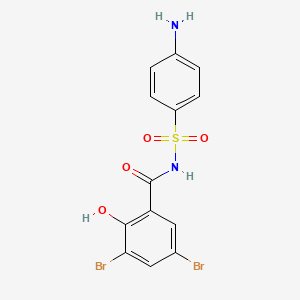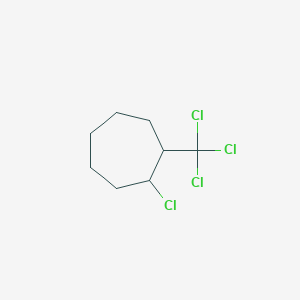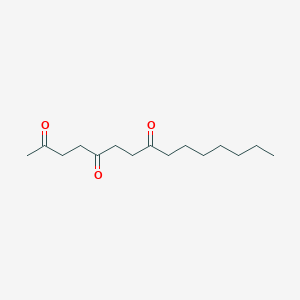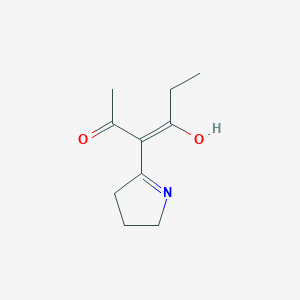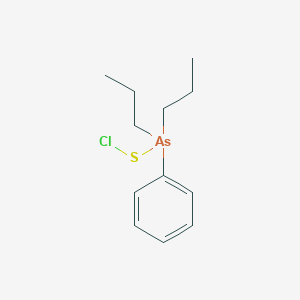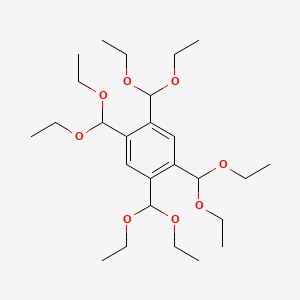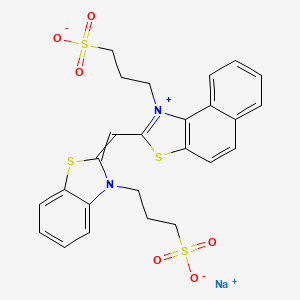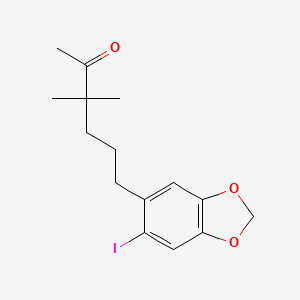![molecular formula C8H8I8P2 B14517331 [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-43-5](/img/structure/B14517331.png)
[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylenebis(methylene) backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-phenylenebis(methylene) with tetraiodo-lambda~5~-phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The tetraiodo-lambda~5~-phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: The compound has potential applications in biological research, particularly in the study of phosphorus-containing biomolecules. Its ability to interact with biological systems can provide insights into the role of phosphorus in biological processes.
Medicine: In medicine, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) may be explored for its potential therapeutic properties. Its unique chemical structure could lead to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in redox reactions, substitution reactions, and other chemical transformations.
相似化合物的比较
Phosphorane: Similar in structure but with different substituents.
Tetraiodo-lambda~5~-phosphane: Shares the tetraiodo-lambda~5~-phosphane group but lacks the 1,4-phenylenebis(methylene) backbone.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is unique due to its combination of the 1,4-phenylenebis(methylene) backbone and tetraiodo-lambda~5~-phosphane groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
62779-43-5 |
|---|---|
分子式 |
C8H8I8P2 |
分子量 |
1181.33 g/mol |
IUPAC 名称 |
tetraiodo-[[4-[(tetraiodo-λ5-phosphanyl)methyl]phenyl]methyl]-λ5-phosphane |
InChI |
InChI=1S/C8H8I8P2/c9-17(10,11,12)5-7-1-2-8(4-3-7)6-18(13,14,15)16/h1-4H,5-6H2 |
InChI 键 |
CWBUETLJEHDNSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CP(I)(I)(I)I)CP(I)(I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


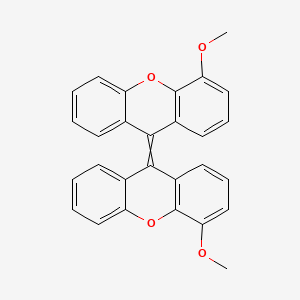
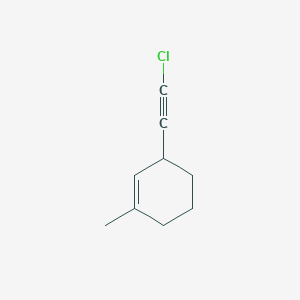
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
